![molecular formula C10H15ClN4O2 B2475733 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride CAS No. 1185316-09-9](/img/structure/B2475733.png)
3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride
Overview
Description
3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can be analyzed using classical molecular simulation methods . These methods can describe the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results reveal a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Chemical Reactions Analysis
The chemical reactions involving 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can be analyzed by studying the intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
- The compound’s arrangement within layered structures has been studied using molecular simulation methods. Researchers investigated how it interacts with zirconium 4-sulfophenylphosphonate layers, revealing a dense network of hydrogen bonds connecting water molecules and the guests in the interlayer space. Calculated dipole moments suggest potential use in non-linear optics .
- Researchers have explored the synthesis of novel derivatives containing the pyridin-2-yl moiety. These derivatives exhibit anti-fibrosis activity, making them promising candidates for drug development .
- The compound has been utilized in one-pot functionalization of unsaturated intermediates, streamlining synthetic processes that typically require multiple steps .
- Intercalation of push–pull chromophores (such as this compound) into layered inorganic hosts has been investigated. These host materials can potentially transfer optical nonlinearity from the molecular level to macroscopic electro-optic activity .
- Researchers have employed computational methods to understand the arrangement of this compound and its derivatives within host structures. Insights gained from these studies contribute to crystal engineering and material design .
Nonlinear Optics and Electro-Optic Materials
Organic Synthesis and Medicinal Chemistry
Chemodivergent Synthesis
Layered Inorganic Host Materials
Computational Chemistry and Crystal Engineering
Future Directions
The future directions for the study of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride could include the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, more research is needed to understand the specific mechanism of action, physical and chemical properties, and safety and hazards of this compound.
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been found to be utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that the compound and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers .
Pharmacokinetics
It’s important to note that the compound’s storage recommendation is in an inert atmosphere at room temperature .
Result of Action
The compound and its derivatives have been studied for their potential use in non-linear optics .
Action Environment
It’s worth noting that the compound and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .
properties
IUPAC Name |
3-nitro-N-piperidin-4-ylpyridin-2-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c15-14(16)9-2-1-5-12-10(9)13-8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPZCQJRCXFOKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.